molecular formula C13H12N2O3 B12587097 Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate CAS No. 874910-68-6

Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate

Cat. No.: B12587097
CAS No.: 874910-68-6
M. Wt: 244.25 g/mol
InChI Key: BSGVKXUBDBSFFP-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature. This reaction leads to the formation of pyrazine-2,3-dicarbonitriles, which can be further processed to obtain the desired compound . Another method involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with malononitrile under neutral conditions in ethanol/water at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives are known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells . The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-5-phenyl-1,6-dihydropyrazine-2-carboxylate is unique due to its specific pyrazine ring structure and the presence of both an oxo group and a phenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

874910-68-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 6-oxo-5-phenyl-1H-pyrazine-2-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(12(16)15-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)

InChI Key

BSGVKXUBDBSFFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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